Cas no 869355-34-0 (3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine)
3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine Chemical and Physical Properties
Names and Identifiers
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- 3',5'-DI-O-ACETYL-5-FLUORO-2'-O-METHYLURIDINE
- 3’, 5’-DI-O-ACETYL-5-FLUORO-2’-O-METHYLURIDINE
- 869355-34-0
- [(2R,3R,4R,5R)-3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate
- 3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine
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- Inchi: 1S/C14H17FN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1
- InChI Key: YDFKGGOQOTYTGP-PRULPYPASA-N
- SMILES: FC1C(NC(N(C=1)[C@H]1[C@@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC)=O)=O
Computed Properties
- Exact Mass: 360.09700
- Monoisotopic Mass: 360.09689367g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 121Ų
Experimental Properties
- PSA: 125.92000
- LogP: -0.91710
3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D239790-10mg |
3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine |
869355-34-0 | 10mg |
$121.00 | 2023-05-18 | ||
| TRC | D239790-25mg |
3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine |
869355-34-0 | 25mg |
$270.00 | 2023-05-18 | ||
| TRC | D239790-50mg |
3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine |
869355-34-0 | 50mg |
$465.00 | 2023-05-18 |
3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine Suppliers
3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine
Comprehensive Overview of 3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine (CAS No. 869355-34-0)
3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine (CAS No. 869355-34-0) is a chemically modified nucleoside derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound is a fluorinated analog of uridine, featuring acetyl and methyl groups at specific positions, which enhance its stability and bioavailability. The presence of the 5-fluoro moiety is particularly noteworthy, as it is often explored for its potential in antiviral and anticancer applications. Researchers are increasingly interested in this compound due to its role in the synthesis of modified RNA and its implications in targeted drug delivery systems.
The structural uniqueness of 3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine lies in its 2’-O-methyl and 3’,5’-di-O-acetyl modifications. These alterations are designed to improve the compound's resistance to enzymatic degradation, making it a valuable tool in the development of stable oligonucleotides. In recent years, the demand for modified nucleosides has surged, driven by advancements in mRNA therapeutics and CRISPR-based gene editing technologies. This compound, with its 5-fluoro substitution, is also being studied for its potential to enhance the efficacy of RNA-based vaccines, a topic of immense interest post the COVID-19 pandemic.
From a synthetic chemistry perspective, 3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine is often utilized as an intermediate in the production of more complex nucleoside analogs. Its CAS No. 869355-34-0 is frequently referenced in patent literature and academic journals, highlighting its importance in medicinal chemistry. The compound's ability to incorporate fluorine atoms into nucleic acid structures is a key area of investigation, as fluorine is known to influence the electronic and steric properties of molecules, thereby modulating their biological activity. This has led to a growing body of research exploring its use in the design of next-generation antiviral and anticancer agents.
In the context of current trends, the rise of personalized medicine and RNA-based therapeutics has brought compounds like 3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine into the spotlight. Search engine data reveals that queries such as "modified nucleosides in mRNA vaccines" and "fluorinated uridine analogs" have seen a significant uptick, reflecting the public's growing curiosity about these topics. Additionally, the compound's potential role in epigenetic modulation and RNA interference technologies has made it a subject of interest for researchers aiming to develop novel treatments for genetic disorders and viral infections.
Another area where 3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine is making waves is in the field of bioconjugation. Its reactive sites allow for the attachment of various functional groups, enabling the creation of hybrid molecules with tailored properties. This versatility is particularly valuable in the development of diagnostic probes and targeted therapies. For instance, the compound's 5-fluoro group can serve as a handle for further chemical modifications, facilitating the synthesis of probes for imaging and detection purposes.
As the scientific community continues to explore the potential of 3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine, its applications are expected to expand further. The compound's unique combination of 2’-O-methyl and 3’,5’-di-O-acetyl modifications, along with its 5-fluoro substitution, positions it as a versatile building block in nucleic acid chemistry. With ongoing research into RNA therapeutics and gene editing, this compound is likely to remain a focal point of innovation in the years to come.
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